

chemical structure and stereochemistry of Tagitinin C

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Compound of Interest

Compound Name: Tagitinin C

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An In-depth Technical Guide to the Chemical Structure and Stereochemistry of **Tagitinin C**

Introduction

Tagitinin C is a naturally occurring sesquiterpene lactone isolated from plants of the Asteraceae family, most notably *Tithonia diversifolia* (Mexican Sunflower).[1] It belongs to the heliangolide class of sesquiterpenoids and has garnered significant interest within the scientific community for its diverse and potent biological activities. These include anti-plasmodial, anti-inflammatory, anti-ulcer, and particularly, cytotoxic effects against various cancer cell lines. This guide provides a comprehensive overview of the chemical structure, stereochemistry, and key experimental data related to **Tagitinin C**, tailored for researchers in natural product chemistry and drug development.

Chemical Structure and Properties

Tagitinin C possesses a complex molecular architecture characterized by a ten-membered carbocyclic ring fused to a γ -lactone ring, a structural feature typical of heliangolides. The molecule is further decorated with an isobutyrate ester and a tertiary hydroxyl group.

Structural Elucidation

The chemical structure of **Tagitinin C** has been determined through extensive spectroscopic analysis. Key techniques include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (^1H and ^{13}C) and 2D NMR (COSY, HSQC, HMBC) experiments are crucial for establishing the connectivity of the carbon skeleton and the relative stereochemistry of the molecule.[2] For instance, ^1H NMR data recorded in CDCl_3 at 500 MHz provides characteristic signals for the olefinic and methine protons, which are essential for structural assignment.[3]
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is used to confirm the molecular formula of $\text{C}_{19}\text{H}_{24}\text{O}_6$. [4]
- X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the absolute stereochemistry of chiral molecules.[5][6][7] The established stereochemical configuration of **Tagitinin C** is based on such analyses, either performed directly on the compound or on closely related analogues.

Physicochemical Properties

The fundamental physicochemical properties of **Tagitinin C** are summarized in the table below.

Property	Value	Reference
Molecular Formula	$\text{C}_{19}\text{H}_{24}\text{O}_6$	[4]
Molecular Weight	348.4 g/mol	[4]
IUPAC Name	[(3aR,4R,6R,7E,10Z,11aR)-6-hydroxy-6,10-dimethyl-3-methylidene-2,9-dioxo-3a,4,5,11a-tetrahydrocyclodeca[b]furan-4-yl] 2-methylpropanoate	[4]
CAS Number	59979-56-5	[4]
Appearance	Crystalline solid	
Class	Sesquiterpene Lactone (Heliangolide)	[1]

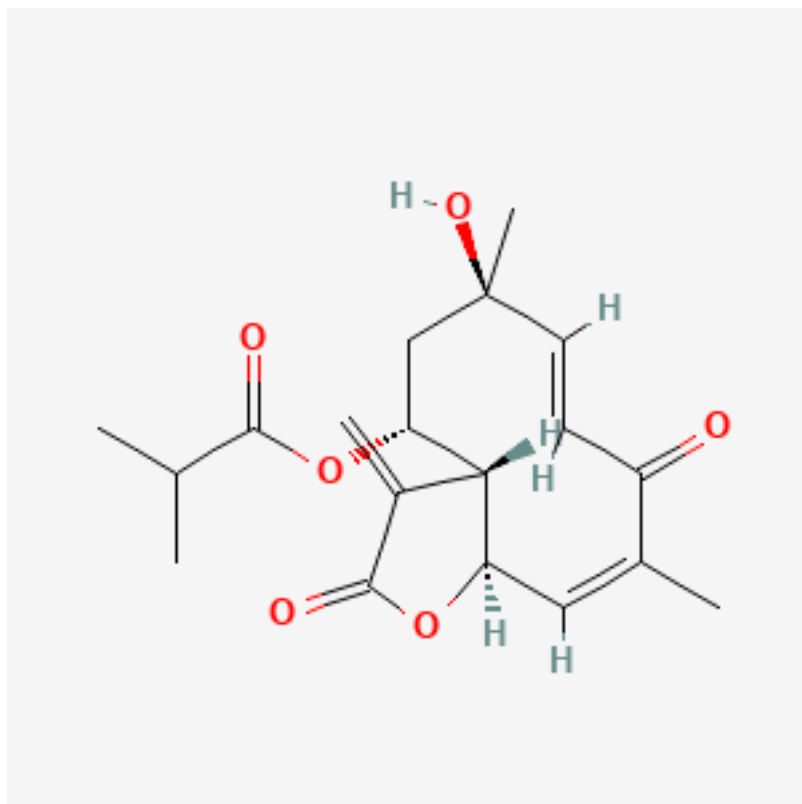


Figure 1. 2D Chemical Structure of Tagitinin C.

Stereochemistry

The biological activity of natural products is often intrinsically linked to their three-dimensional structure. **Tagitinin C** has six stereocenters and two stereogenic double bonds, leading to a specific and complex stereochemistry.

The absolute configuration, as defined by the Cahn-Ingold-Prelog priority rules and included in its IUPAC name, is:

- (3aR, 4R, 6R, 11aR) at the chiral centers of the fused ring system.
- (7E, 10Z) for the double bonds within the ten-membered ring.[\[4\]](#)

This precise spatial arrangement of atoms is critical for its interaction with biological targets. The exocyclic methylene group, a common feature in sesquiterpene lactones, is a key Michael acceptor, which can covalently bind to nucleophilic residues (like cysteine) in proteins, contributing to its mechanism of action.[\[3\]](#)

Biological Activity

Tagitinin C has demonstrated significant cytotoxicity against a range of cancer cell lines and other pathogens. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency.

Cell Line / Organism	Activity Type	IC ₅₀ Value (µg/mL)	Reference
Hep-G2 (Hepatocellular Carcinoma)	Cytotoxicity	2.0 ± 0.1	[3] [8]
Huh 7 (Hepatocellular Carcinoma)	Cytotoxicity	1.2 ± 0.1	[3] [8]
Trypanosoma brucei (TC221)	Antitrypanosomal	0.0042	[2]
BALB/3T3 (Mouse Fibroblasts)	Cytotoxicity	1.4 - 1.5	[2]

Experimental Protocols

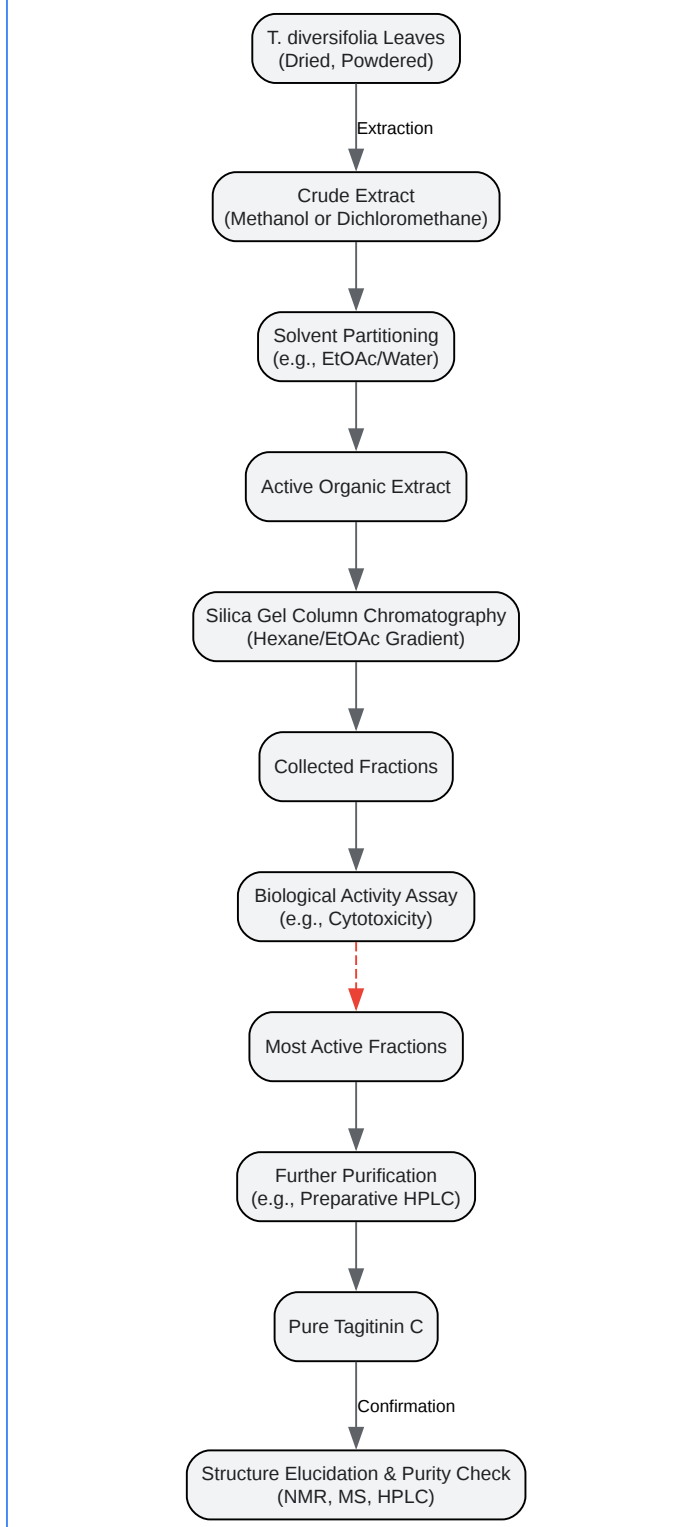
Bioassay-Guided Isolation of Tagitinin C

This protocol describes a typical procedure for isolating **Tagitinin C** from the leaves of *Tithonia diversifolia*.

- **Extraction:** Dried and powdered leaves are extracted with a solvent such as methanol or dichloromethane at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.[\[3\]](#)[\[9\]](#)
- **Solvent Partitioning:** The crude methanolic extract is partitioned between ethyl acetate (EtOAc) and water. The organic phase, typically containing the less polar sesquiterpenoids, is collected.[\[3\]](#)
- **Column Chromatography:** The active extract (e.g., dichloromethane or EtOAc fraction) is subjected to silica gel column chromatography.[\[9\]](#)

- A step gradient elution is performed, starting with a non-polar solvent system (e.g., hexane/EtOAc, 9:1) and gradually increasing the polarity (e.g., moving to 7:3, 1:1, pure EtOAc, and finally methanol).[\[3\]](#)[\[9\]](#)
- Fraction Analysis: Each fraction is tested for biological activity (e.g., cytotoxicity). The most active fractions are pooled.[\[9\]](#)[\[10\]](#)
- Further Purification: The active fractions are subjected to further rounds of column chromatography or preparative High-Performance Liquid Chromatography (HPLC) until pure **Tagitinin C** is obtained.[\[9\]](#)
- Purity and Identity Confirmation: The purity of the isolated compound is assessed by HPLC, and its identity is confirmed by NMR and MS analysis.[\[3\]](#)

Workflow: Bioassay-Guided Isolation and Characterization

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Caption: Bioassay-guided isolation and characterization workflow for **Tagitinin C**.

Cytotoxicity Determination using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[\[11\]](#)[\[12\]](#)

- **Cell Seeding:** Cancer cells (e.g., Hep-G2, Huh 7) are seeded into a 96-well microplate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[\[13\]](#)
- **Compound Treatment:** A stock solution of **Tagitinin C** in DMSO is diluted to various concentrations in the culture medium. The cells are treated with these concentrations and incubated for a specified period (e.g., 24, 48, or 72 hours).[\[3\]](#)
- **MTT Addition:** After incubation, 10-20 μ L of MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well. The plate is then incubated for another 2-4 hours at 37°C.[\[11\]](#)[\[13\]](#)
- **Formazan Solubilization:** The culture medium is removed, and a solubilizing agent, such as DMSO or an acidified isopropanol solution, is added to each well to dissolve the purple formazan crystals formed by metabolically active cells.[\[13\]](#)
- **Absorbance Measurement:** The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm. A reference wavelength (e.g., 630 nm) may be used to reduce background noise.[\[11\]](#)
- **IC₅₀ Calculation:** Cell viability is expressed as a percentage relative to untreated control cells. The IC₅₀ value is determined by plotting the cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

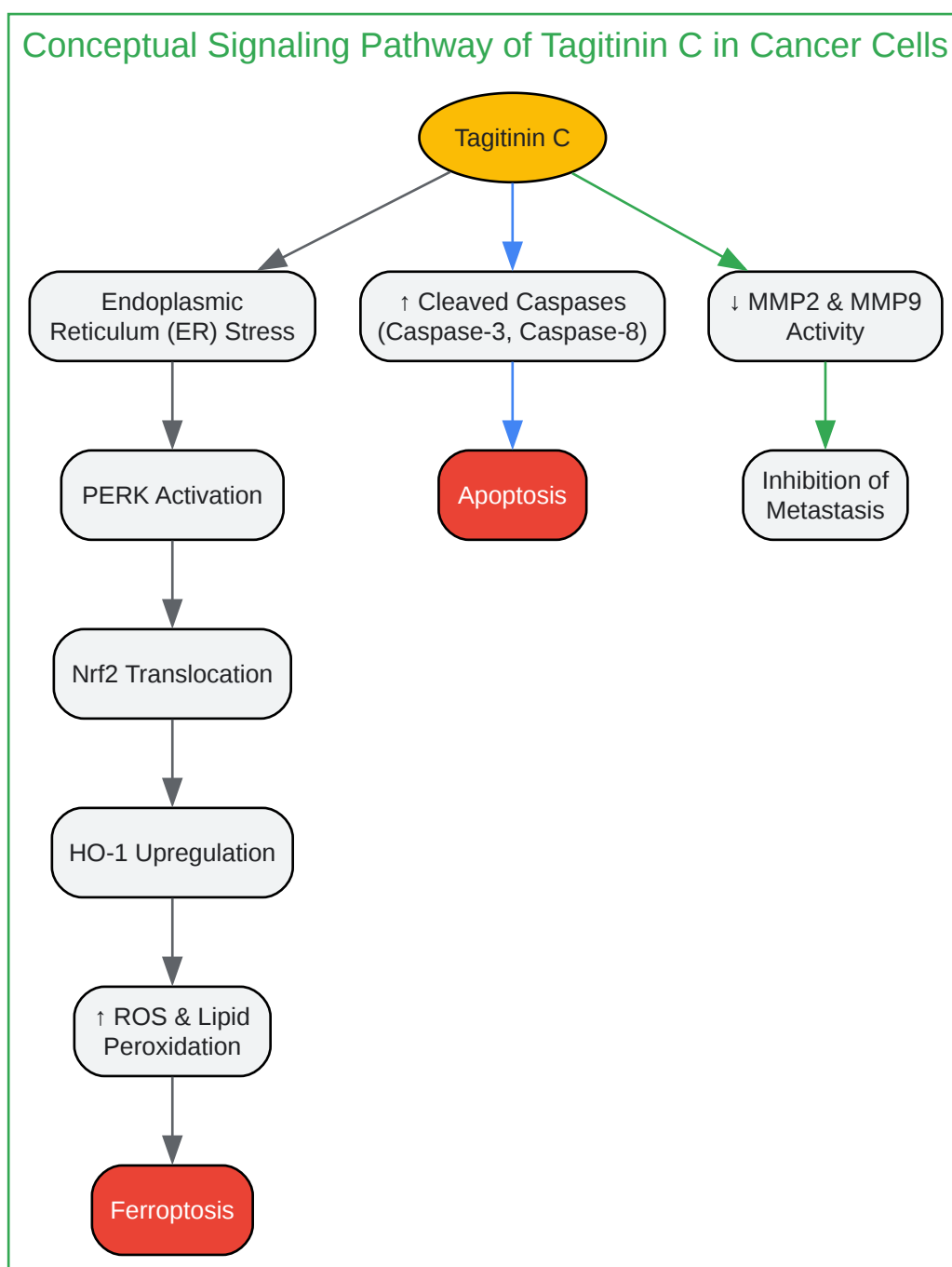
Mechanism of Action

Recent research has begun to unravel the molecular mechanisms underlying the anti-cancer effects of **Tagitinin C**. It appears to induce cell death through multiple pathways depending on the cancer type.

In colorectal cancer cells, **Tagitinin C** has been identified as a novel inducer of ferroptosis, an iron-dependent form of regulated cell death.[\[14\]](#) This process is initiated by the induction of endoplasmic reticulum (ER) stress, which in turn activates the PERK-Nrf2-HO-1 signaling

pathway.[3][14] This cascade leads to an increase in reactive oxygen species (ROS), lipid peroxidation, and ultimately, cell death.[3]

In hepatocellular carcinoma, **Tagitinin C** has been shown to induce apoptosis, evidenced by the increased levels of cleaved caspases 3 and 8.[3] It also demonstrates anti-metastatic potential by inhibiting the activity of matrix metalloproteinases (MMPs), specifically MMP2 and MMP9, which are crucial for cancer cell invasion and migration.[3][8]



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Caption: Conceptual overview of **Tagitinin C**'s anti-cancer signaling pathways.

Conclusion

Tagitinin C is a structurally complex sesquiterpene lactone with a well-defined stereochemistry that is crucial for its potent biological activities. Its ability to induce multiple forms of programmed cell death, including apoptosis and ferroptosis, and to inhibit metastasis highlights its potential as a lead compound for the development of novel anticancer agents. The detailed protocols for its isolation and bioactivity assessment provided herein serve as a valuable resource for researchers aiming to explore this promising natural product further.

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